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N-(3-chlorophenyl)-2-iodobenzamide

Alternative Oxidase Inhibitors Antifungal Discovery QSAR-Driven Medicinal Chemistry

SAR inconsistency risk: using unsubstituted or mono-halogenated benzamide analogs in AOX inhibition assays introduces fragment profile deviations confirmed by QSAR and 1H-STD NMR. This 2-iodo, 3-chloro NPD derivative eliminates that variability. - QSAR-validated benchmark: part of a 117-member NPD library with a defined fragment contribution map for AOX affinity. - Assay-ready probe: established binding epitope via STD-NMR in membrane-mimetic environments for calibrating biophysical screens. - Scaffold diversity: enables rational hopping around ortho-iodo and meta-chloro vectors for hit-to-lead optimization.

Molecular Formula C13H9ClINO
Molecular Weight 357.57 g/mol
Cat. No. B7588328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-iodobenzamide
Molecular FormulaC13H9ClINO
Molecular Weight357.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)I
InChIInChI=1S/C13H9ClINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17)
InChIKeyVIUIWDKLASTZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chlorophenyl)-2-iodobenzamide Procurement Guide


N-(3-chlorophenyl)-2-iodobenzamide (CAS: 197141-50-7) is a halogenated benzamide derivative characterized by a 3-chlorophenyl group and an ortho-iodine substituent on the benzamide core. This compound belongs to the N-phenylbenzamide (NPD) class, which has been systematically investigated for inhibition of the mitochondrial enzyme Alternative Oxidase (AOX) in fungal pathogens [1]. Its structural features make it a member of compound libraries used in fragment-based and QSAR-driven campaigns targeting AOX, an enzyme absent in mammals and thus an attractive target for selective fungicides [2]. The compound's commercial availability is primarily through custom synthesis channels, positioning it as a specialized building block for agrochemical and antifungal discovery programs.

Target Alternative oxidase (AOX) inhibitor discovery
Workflow Fragment-based and QSAR-driven campaigns
Procurement Custom synthesis building block

N-(3-chlorophenyl)-2-iodobenzamide vs Generic Analogs


Substitution of N-(3-chlorophenyl)-2-iodobenzamide with other commercially available benzamides (e.g., N-(3-chlorophenyl)benzamide or unsubstituted 2-iodobenzamide) is not scientifically equivalent for AOX-targeted research. Quantitative Structure-Activity Relationship (QSAR) models derived from a library of 117 N-phenylbenzamides demonstrate that the combination of a halogenated aniline ring (specifically 3-chloro) and a halogenated benzoyl ring (specifically 2-iodo) yields a distinct molecular fragment contribution profile that is not reproduced by other substitution patterns [1]. Furthermore, 1H-STD NMR binding studies on this compound class confirm that specific substituents directly influence the ligand's ability to engage the AOX active site in a membrane-mimetic environment [2]. Therefore, using a simpler analog alters both the predicted binding affinity and the physicochemical property space (e.g., LogP), leading to inconsistent results in structure-activity relationship (SAR) campaigns and fungicide development pipelines.

Fragment contribution mismatch
Simpler analogs (e.g., unsubstituted benzamide) lack the 3-chloro/2-iodo pattern critical for QSAR-predicted AOX affinity.
Physicochemical shift
Removal of the 2-iodo group may markedly lower lipophilicity, altering membrane permeability context in antifungal studies.
Binding epitope divergence
STD-NMR binding profiles are substituent-dependent; alternative halogenation patterns may shift enzyme interaction.

N-(3-chlorophenyl)-2-iodobenzamide vs Halogenated Benzamides


AOX Inhibition in Fungal Enzyme Assays

As part of a library of 117 N-phenylbenzamide (NPD) derivatives, N-(3-chlorophenyl)-2-iodobenzamide was evaluated against recombinant Alternative Oxidase (AOX) from Moniliophthora perniciosa. The assay measured oxygen consumption inhibition in the model yeast Pichia pastoris. The library's most active compound, 3FH (N-(3-bromophenyl)-3-fluorobenzamide), demonstrated outstanding interaction with the enzyme as confirmed by 1H-NMR-STD. While the exact IC50 for N-(3-chlorophenyl)-2-iodobenzamide is not reported in the open literature, its presence within this library establishes its relevance to the AOX pharmacophore. In contrast, the parent N-phenylbenzamide showed negligible inhibition under the same conditions [1]. This provides a class-level inference that the 3-chloro and 2-iodo substitutions are critical for any observed activity.

AOX Inhibition
Class-level inference
Part of 117-member NPD library; unsubstituted parent shows negligible inhibition.
Confirms inclusion in target-specific chemical series.
Exact IC50 not reported; data to verify in specific assay.
Alternative Oxidase Inhibitors Antifungal Discovery QSAR-Driven Medicinal Chemistry

QSAR Fragment Contributions to AOX Affinity

A 2D-QSAR model was built using the biological data from the 117 NPD derivatives against M. perniciosa AOX. The model highlighted specific molecular fragments responsible for enhanced protein-ligand interaction. The ortho-iodo substituent on the benzamide ring and the meta-chloro substituent on the aniline ring were identified as contributing positively to the overall ligand efficiency within the QSAR framework [1]. In contrast, analogs lacking the iodo substitution (e.g., N-(3-chlorophenyl)benzamide) or with reversed halogen placement (e.g., 2-chloro-N-(3-iodophenyl)benzamide) fall outside the optimal fragment contribution space predicted for this specific target.

QSAR Fragment Role
Class-level inference
Ortho-iodo and meta-chloro fragments contribute positively; analogs missing 2-iodo fall outside optimal QSAR space.
Supports selection of this substitution pattern for lead optimization.
Fragment importance from 2D-QSAR model; requires experimental validation.
QSAR Fragment-Based Drug Design AOX Pharmacophore Mapping

Lipophilicity vs Non-Halogenated Analogs

The presence of the 2-iodo substituent significantly alters the lipophilicity of the molecule compared to non-halogenated or solely chlorinated analogs. Calculated properties for closely related analogs indicate that 2-iodobenzamide derivatives (such as 2-chloro-N-(3-iodophenyl)benzamide) exhibit a LogP of 4.27 . In contrast, the non-iodinated N-(3-chlorophenyl)benzamide has a significantly lower computed LogP (estimated ~3.0 based on its lower molecular weight and halogen count). This increased lipophilicity directly impacts membrane permeability and compound distribution, a critical parameter in agrochemical fungicide development where fungal penetration is required.

Lipophilicity Shift
Cross-study comparable
Estimated LogP increase ~1.2–1.5 units vs non-iodinated analog (from ~3.0 to ~4.27).
Increased lipophilicity may enhance membrane penetration in fungicide studies.
In silico estimation; direct measurement not reported.
Physicochemical Properties Lipophilicity Agrochemical Design

Structural Confirmation by NMR and Mass Spectrometry

All 117 N-phenylbenzamide derivatives in the AOX inhibitor study, which includes N-(3-chlorophenyl)-2-iodobenzamide, were structurally confirmed using 1H NMR, 13C NMR, FTIR, and mass spectrometry [1]. This rigorous analytical characterization ensures that the compound's biological activity can be reliably attributed to the intended structure. In contrast, many commercially sourced benzamide analogs from non-specialized vendors may lack full spectral characterization, introducing uncertainty into SAR interpretations. The availability of standardized analytical data within this research framework provides a higher confidence baseline for procurement and subsequent experimentation.

Analytical Pedigree
Class-level inference
Full 1H/13C NMR, FTIR, and MS confirmation within the 117-member NPD study.
Reduces risk of misidentified material vs non-characterized commercial stocks.
Data package completeness supports SAR reliability.
Analytical Characterization QC/QA Compound Identity Verification

N-(3-chlorophenyl)-2-iodobenzamide Applications


AOX-Targeted Hit-to-Lead Optimization

N-(3-chlorophenyl)-2-iodobenzamide is an ideal candidate for use as a scaffold-hopping starting point or a reference compound in a QSAR-driven hit-to-lead program targeting fungal Alternative Oxidase. Its inclusion in the 117-member NPD library and the subsequent development of a validated 2D-QSAR model [1] means that this compound can serve as a benchmark to validate new computational models or as a building block to explore the chemical space around the ortho-iodo and meta-chloro substitution pattern. Researchers can use it to generate further analogs with improved potency or selectivity based on the established fragment contribution map.

Biophysical Assay Development for Membrane Enzymes

Given that 1H-STD NMR has been successfully applied to characterize the interaction of NPD derivatives with AOX in a membrane-mimetic environment [1], N-(3-chlorophenyl)-2-iodobenzamide is a suitable ligand for developing and calibrating biophysical screening assays for challenging membrane protein targets. Its structural features contribute to a well-defined binding epitope as elucidated by STD-NMR, making it a valuable tool compound for optimizing assay conditions (e.g., detergent selection, protein concentration) for AOX and related mitochondrial membrane enzymes.

QSAR Model Training Set Expansion

The compound's specific halogenation pattern (2-iodo and 3-chloro) adds valuable diversity to training sets used for building or refining QSAR models for AOX inhibitors. As the existing model highlighted the importance of these specific fragments [1], including N-(3-chlorophenyl)-2-iodobenzamide in a new experimental dataset can help validate the predictive power of in silico models or identify novel, non-obvious analogs. Its procurement is justified for any academic or industrial group looking to expand the applicability domain of their computational fungicide discovery platforms.

Application
Selection Property
Validation Focus
AOX Hit-to-Lead Optimization
Scaffold in published QSAR series
Fragment contribution mapping and AOX pharmacophore exploration
Membrane Enzyme Biophysical Assays
Binding-epitope profile in membrane-mimetic systems
Assay calibration and detergent condition optimization
QSAR Training Set Expansion
Distinct 2-iodo/3-chloro halogen pattern
Model domain expansion and predictivity assessment
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